molecular formula C12H13N3O5 B3750167 N-cyclopentyl-3,5-dinitrobenzamide

N-cyclopentyl-3,5-dinitrobenzamide

Cat. No. B3750167
M. Wt: 279.25 g/mol
InChI Key: JBSBERQYYDVIMT-UHFFFAOYSA-N
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Description

“N-cyclopentyl-3,5-dinitrobenzamide” is a chemical compound with the molecular formula C12H13N3O5 . It is a derivative of 3,5-dinitrobenzoic acid .

Scientific Research Applications

Antimycobacterial Activity

N-cyclopentyl-3,5-dinitrobenzamide and its derivatives have shown promising antimycobacterial properties. Researchers have explored their efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). Notably, some compounds exhibited activities comparable to the standard drug isoniazid, with minimal inhibitory concentrations (MIC) as low as 0.031 μg/mL . These findings suggest that these compounds could serve as a foundation for developing new TB drugs.

Anticancer Potential

In a separate study, novel chemical compounds related to N-cyclopentyl-3,5-dinitrobenzamide were identified. These compounds demonstrated potential applications in anticancer therapy. While further research is needed, their activity against cancer cells highlights their versatility .

Antibacterial and Antifungal Properties

Beyond TB, these compounds may mitigate bacterial and fungal pathogens, contributing to the control of infectious diseases. Their unique chemical structure warrants further investigation for potential therapeutic applications .

In Silico Studies

Computational studies have provided insights into the molecular interactions of N-cyclopentyl-3,5-dinitrobenzamide derivatives. By elucidating potential binding sites and mechanisms of action, researchers enhance our understanding of their bioactivity .

Structure-Activity Relationship (SAR) Exploration

Researchers have systematically modified the structure of N-cyclopentyl-3,5-dinitrobenzamide to assess the impact of various moieties. The addition of aromatic terminal groups and linker type significantly influenced their activity. Such SAR studies guide the design of optimized derivatives .

Drug Development Prospects

Given the promising results, these compounds represent a valuable starting point for developing novel antimycobacterial agents. Continued research and optimization could lead to effective drugs for TB treatment .

properties

IUPAC Name

N-cyclopentyl-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5/c16-12(13-9-3-1-2-4-9)8-5-10(14(17)18)7-11(6-8)15(19)20/h5-7,9H,1-4H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSBERQYYDVIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3,5-dinitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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